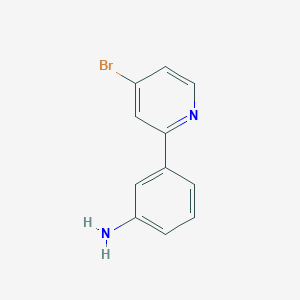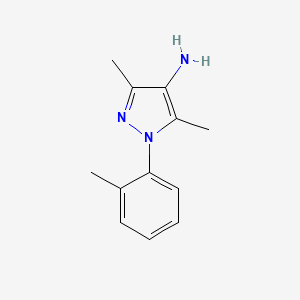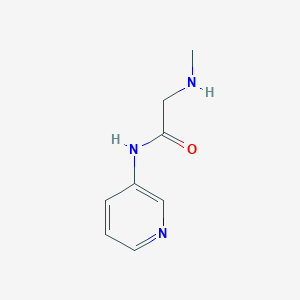
3-(4-Bromopyridin-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-溴吡啶-2-基)苯胺是一种有机化合物,属于芳香胺类。它由一个吡啶环组成,在 4 位被溴原子取代,在 2 位被苯胺基团取代。
准备方法
合成路线和反应条件
3-(4-溴吡啶-2-基)苯胺的合成可以通过几种方法实现。一种常见的方法是使用碱性条件下用苯胺对 4-溴吡啶进行亲核取代反应。该反应通常需要乙醇或二甲基甲酰胺等溶剂,以及碳酸钾或氢氧化钠等碱。该反应在升高的温度下进行,通常在 80-100°C 下进行几个小时,以确保完全转化。
另一种方法是使用钯催化剂(例如醋酸钯)和配体(例如三苯基膦)在 4-溴吡啶和苯胺之间进行钯催化的交叉偶联反应。该反应在碳酸钾等碱的存在下,在甲苯或二甲基甲酰胺等溶剂中,在 80-120°C 的温度下进行。
工业生产方法
3-(4-溴吡啶-2-基)苯胺的工业生产通常涉及使用上述方法进行大规模合成。方法的选择取决于成本、起始材料的供应以及最终产品的所需纯度等因素。优化反应条件,包括温度、溶剂和催化剂浓度,对于最大限度地提高产率和减少副产物至关重要。
化学反应分析
反应类型
3-(4-溴吡啶-2-基)苯胺经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或硝酸等氧化剂氧化形成相应的硝基或亚硝基衍生物。
还原: 该化合物的还原可以使用氢化锂铝或在催化剂存在下使用氢气等还原剂,得到相应的胺或肼衍生物。
取代: 吡啶环中的溴原子可以在适当的条件下被其他亲核试剂(例如胺、硫醇或醇盐)取代。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾,硝酸。
还原: 无水乙醚中的氢化锂铝,钯或铂催化剂的氢气。
取代: 在氢化钠或碳酸钾等碱的存在下,胺、硫醇或醇盐等亲核试剂。
主要产物
氧化: 硝基或亚硝基衍生物。
还原: 胺或肼衍生物。
取代: 根据所使用的亲核试剂,各种取代的吡啶衍生物。
科学研究应用
3-(4-溴吡啶-2-基)苯胺在科学研究中有多种应用:
药物化学: 它被用作合成具有潜在治疗效果(例如抗炎或抗癌剂)的药物化合物的构建模块。
材料科学: 由于其电子特性,该化合物被用于开发有机半导体和发光二极管 (LED)。
化学生物学: 它用作研究生物过程和相互作用的探针,特别是在酶抑制和受体结合方面。
工业化学: 该化合物用于合成农用化学品和染料,有助于开发具有改进特性的新产品。
作用机制
3-(4-溴吡啶-2-基)苯胺的作用机制取决于其具体应用。在药物化学中,该化合物可能作为特定酶或受体的抑制剂发挥作用,干扰与疾病进展相关的生物途径。溴原子和苯胺基团有助于其对目标分子的结合亲和力和选择性。在材料科学中,该化合物的电子特性使其能够参与电荷转移过程,使其适用于电子器件。
相似化合物的比较
类似化合物
3-(4-氯吡啶-2-基)苯胺: 结构相似,用氯原子代替溴原子。
3-(4-氟吡啶-2-基)苯胺: 结构相似,用氟原子代替溴原子。
3-(4-碘吡啶-2-基)苯胺: 结构相似,用碘原子代替溴原子。
独特之处
3-(4-溴吡啶-2-基)苯胺的独特之处在于溴原子的存在,与卤代类似物相比,它赋予了独特的反应性和电子特性。溴原子的尺寸和电负性影响化合物的化学行为,使其适合于其他卤代衍生物可能不那么有效的特定应用。
属性
分子式 |
C11H9BrN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC 名称 |
3-(4-bromopyridin-2-yl)aniline |
InChI |
InChI=1S/C11H9BrN2/c12-9-4-5-14-11(7-9)8-2-1-3-10(13)6-8/h1-7H,13H2 |
InChI 键 |
XXTSYFVFWXPBOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C2=NC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11741119.png)

![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741135.png)


![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741149.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11741159.png)
![1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741165.png)
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11741166.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741174.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741202.png)
